molecular formula C12H9ClN2O2 B8347915 (6-Chloro-4-pyrimidinyl)methyl benzoate

(6-Chloro-4-pyrimidinyl)methyl benzoate

Cat. No. B8347915
M. Wt: 248.66 g/mol
InChI Key: BNORWUOBFQQZBV-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

Zinc (4.81 g, 73.6 mmol) was suspended in THF (6 mL), treated with 1,2-dibromoethane (0.313 mL, 3.63 mmol) and the resulting mixture was heated at 60° C. under argon for 30 minutes. The reaction mixture was allowed to cool to room temperature, treated with trimethylchlorosilane (0.120 mL, 0.938 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. A solution of iodomethyl benzoate (Intermediate 23, 3.15 g, 12.02 mmol) in THF (6 mL) was added and the resulting mixture was stirred at room temperature for 1 hour. This reaction mixture was added to a solution of 4,6-dichloropyrimidine (1.075 g, 7.21 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.695 g, 0.601 mmol) in THF (11 mL) and the resulting mixture was stirred at room temperature under argon for 18 hours. The reaction mixture was filtered through celite, diluted with saturated ammonium chloride solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and isohexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow solid (394 mg);
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
1.075 g
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
0.695 g
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.81 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrCCBr.C[Si](C)(C)Cl.[C:10]([O:18][CH2:19]I)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl:21][C:22]1[CH:27]=[C:26](Cl)[N:25]=[CH:24][N:23]=1>C1COCC1.[Zn].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:10]([O:18][CH2:19][C:26]1[CH:27]=[C:22]([Cl:21])[N:23]=[CH:24][N:25]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0.313 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
3.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCI
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.075 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.695 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
4.81 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature under argon for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
ADDITION
Type
ADDITION
Details
diluted with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
CUSTOM
Type
CUSTOM
Details
dried under magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Biotage SP4)
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate and isohexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1=NC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.